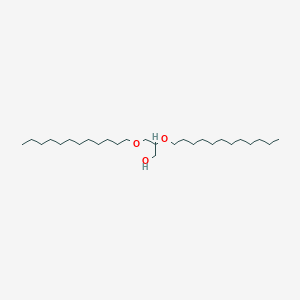

1,2-Di-O-dodecyl-rac-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H56O3 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

2,3-didodecoxypropan-1-ol |

InChI |

InChI=1S/C27H56O3/c1-3-5-7-9-11-13-15-17-19-21-23-29-26-27(25-28)30-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |

InChI Key |

XZBACIYYJPQCJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCC |

Origin of Product |

United States |

Classification and Structural Context of Glycerol Ether Lipids

Glycerol (B35011) ether lipids are a diverse class of lipids characterized by one or more alkyl or alkenyl chains attached to the glycerol backbone via an ether linkage, in contrast to the more common ester linkage found in triglycerides and most phospholipids (B1166683). wikipedia.orgncert.nic.in This fundamental structural difference confers unique chemical and physical properties to ether lipids, influencing their roles in cellular membranes and signaling pathways.

These lipids can be broadly categorized based on the nature and position of the ether-linked chains. wikipedia.org Key classes include:

Alkyl-acyl-glycerols: These lipids contain one ether-linked alkyl chain, typically at the sn-1 position of the glycerol backbone, and one ester-linked fatty acid at the sn-2 position. gerli.comnih.gov

Dialkyl-glycerols: As the name suggests, these lipids possess two ether-linked alkyl chains, commonly at the sn-1 and sn-2 positions. 1,2-Di-O-dodecyl-rac-glycerol falls into this category.

Plasmalogens: A specific type of ether lipid containing a vinyl-ether linkage at the sn-1 position. wikipedia.orggerli.com This bond is more susceptible to acid hydrolysis than a typical ether bond. gerli.com

Tetraether lipids: Found predominantly in archaea, these lipids are characterized by two long-chain diols that span the entire membrane, forming a monolayer. wikipedia.org

The ether bond is chemically more stable than the ester bond, making ether lipids more resistant to degradation by certain lipases and chemical conditions. gerli.com This stability is crucial for their function in specific biological environments.

Significance of Rac Glycerol Derivatives in Lipid Biochemistry Research

1,2-Di-O-dodecyl-rac-glycerol is a racemic mixture, meaning it contains equal amounts of both the sn-1,2 and sn-2,3 stereoisomers. This is a critical aspect of its utility in research. While biological systems often exhibit high stereospecificity, the use of racemic mixtures can be advantageous in several experimental contexts.

The synthesis of stereospecific lipids can be complex and expensive. Racemic mixtures, like this compound, offer a more accessible and cost-effective alternative for a variety of applications. biosynth.com They are particularly useful as internal standards in mass spectrometry-based lipidomics, where they can help to quantify the total amount of a particular lipid class without needing to resolve individual stereoisomers.

Furthermore, studying the differential effects of racemic mixtures versus pure stereoisomers can provide insights into the stereospecificity of enzymes and receptors involved in lipid metabolism and signaling. By comparing the biological activity of a racemic compound to its individual enantiomers, researchers can dissect the specific contributions of each stereoisomer to a particular physiological process.

Applications of 1,2 Di O Dodecyl Rac Glycerol in Advanced Research Platforms

Utilization in Liposomal and Vesicular Delivery Systems for Research Probes

The amphiphilic nature of 1,2-Di-O-dodecyl-rac-glycerol, featuring two dodecyl chains linked by ether bonds to a glycerol (B35011) backbone, makes it a suitable candidate for the construction of lipid bilayers, the fundamental structure of liposomes and vesicles. These vesicles can encapsulate and deliver a variety of molecules, including research probes, to specific targets.

Formulation Design and Preparation Techniques for Model Compound Encapsulation

The design and preparation of vesicles using dialkyl glycerol ethers like this compound involve several established techniques to encapsulate model compounds. While specific studies detailing the formulation of this compound vesicles are not extensively documented, the principles can be inferred from research on similar non-ionic surfactant vesicles, or niosomes. nih.govresearchgate.net These vesicles are recognized for their ability to encapsulate both hydrophilic and hydrophobic agents. nih.gov

Common preparation methods that can be applied include:

Thin-film hydration: This involves dissolving the lipid, such as this compound, and any other lipid components in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous solution containing the model compound to be encapsulated, leading to the spontaneous formation of vesicles.

Sonication: To achieve smaller, more uniform vesicle sizes, the suspension can be subjected to probe or bath sonication.

Extrusion: Passing the vesicle suspension through polycarbonate membranes with defined pore sizes can produce unilamellar vesicles with a narrow size distribution.

For instance, in the preparation of liposomes containing the hydrophobic drug albendazole, a rapid evaporation method was utilized with egg phosphatidylcholine and cholesterol. nih.gov This highlights a common strategy of combining different lipids to achieve desired vesicle properties. nih.gov Similarly, non-ionic surfactant vesicles can be formulated by mixing the surfactant with cholesterol to enhance stability. nih.gov

Assessment of Vesicle Stability and Encapsulation Efficiency in Vitro

The stability and encapsulation efficiency of vesicles are critical parameters for their application in research. These properties are influenced by the lipid composition, including the acyl chain length and the nature of the headgroup.

Vesicle Stability: The stability of lipid vesicles is often assessed by monitoring changes in vesicle size and the retention of the encapsulated compound over time at different temperatures. For example, a study on liposomes with different saturated neutral phospholipids (B1166683) found that those with higher phase transition temperatures, which is related to longer acyl chain lengths, exhibited greater stability and drug retention. nih.gov Liposomes made from DSPC (distearoylphosphatidylcholine), which has a higher transition temperature, showed significantly better retention of the model drug inulin (B196767) compared to those made from DMPC (dimyristoylphosphatidylcholine) or DPPC (dipalmitoylphosphatidylcholine). nih.gov

While direct stability data for this compound vesicles is scarce, research on a related compound, 1,2-di-O-octadecyl-rac-glyceryl-3-(ω-methoxydodecylethylene glycol) (2C18E12), showed that the vesicle structure is influenced by the ionic strength of the surrounding solution. researchgate.net This suggests that the stability of dialkyl glycerol-based vesicles can be sensitive to the experimental conditions.

Encapsulation Efficiency: The encapsulation efficiency is the percentage of the initial amount of a compound that is successfully entrapped within the vesicles. This parameter is highly dependent on the formulation and the physicochemical properties of the encapsulated molecule. In a study comparing non-ionic surfactant vesicles with phospholipid vesicles, the encapsulation efficiency of the water-soluble dye carboxyfluorescein was determined. researchgate.net The results indicated that the nature of the vesicle-forming molecule significantly impacts its ability to entrap solutes. researchgate.net For albendazole-loaded liposomes, the inclusion of polyethylene (B3416737) glycol (PEG) in the formulation, creating PEGylated liposomes, resulted in a higher encapsulation efficiency (81%) compared to conventional liposomes (72%). nih.gov

The following table summarizes the encapsulation efficiencies of different vesicle formulations from various studies, illustrating the impact of lipid composition.

| Vesicle Composition | Encapsulated Compound | Encapsulation Efficiency (%) |

| PC:CH (6:4) (Conventional Liposomes) | Albendazole | 72 |

| PC:CH:PEG (5:4:1) (PEGylated Liposomes) | Albendazole | 81 |

| DSPC Liposomes | Inulin | 2.95 |

PC: Phosphatidylcholine, CH: Cholesterol, PEG: Polyethylene glycol, DSPC: Distearoylphosphatidylcholine

Characterization of Cationic and Nonionic Lipid Assemblies for Delivery Research

The surface charge of lipid assemblies is a key determinant of their interaction with biological systems. Both cationic and nonionic vesicles are employed in delivery research for distinct purposes.

Nonionic Lipid Assemblies: Vesicles formulated with this compound are inherently nonionic. Non-ionic surfactant vesicles, or niosomes, are known for their stability, low cost, and ability to be easily prepared and scaled up. nih.govnih.gov They are versatile carriers for both hydrophilic and hydrophobic compounds. nih.gov The characterization of such vesicles typically involves determining their size, zeta potential (which would be close to neutral for nonionic systems), and lamellarity (the number of lipid bilayers). Techniques like dynamic light scattering (DLS) for size analysis, laser Doppler velocimetry for zeta potential, and electron microscopy (e.g., freeze-fracture) for visualizing morphology are commonly used. researchgate.net

Cationic Lipid Assemblies: To create cationic vesicles, a cationic lipid is incorporated into the bilayer along with the nonionic lipid like this compound. This positive surface charge facilitates interaction with negatively charged biological membranes and nucleic acids, making them suitable for gene delivery research. The characterization of these cationic assemblies would focus on quantifying the surface charge through zeta potential measurements and assessing their ability to bind and protect nucleic acids.

Role in Investigating Cellular and Microbial Processes

Beyond its structural role in delivery systems, dodecylglycerol compounds have been shown to possess intrinsic biological activity, making them useful tools for investigating cellular and microbial pathways.

Studies on Antimicrobial Mechanisms (e.g., Peptidoglycan Synthesis Inhibition, Autolysin Activity Modulation)

Dodecylglycerol has demonstrated antibacterial properties, and research has delved into its mechanisms of action against various bacteria.

Inhibition of Peptidoglycan Synthesis: Peptidoglycan is a crucial component of the bacterial cell wall, and its synthesis is a major target for antibiotics. nih.govnih.gov Studies have shown that dodecyl glycerol can inhibit the synthesis of peptidoglycan in Streptococcus faecium ATCC 9790 and Streptococcus mutans BHT. nih.gov This represents a key mode of its antibacterial activity. nih.gov The inhibition of this essential process can lead to the arrest of cell division. nih.gov

Modulation of Autolysin Activity: Autolysins are endogenous enzymes that degrade peptidoglycan and are involved in processes like cell wall turnover, cell separation, and autolysis. Dodecylglycerol has been identified as a potent stimulator of autolysin activity in Streptococcus faecium ATCC 9790. elifesciences.org This stimulation of peptidoglycan degradation is considered a primary mechanism of its antibacterial effect. elifesciences.orgbiosynth.comscbt.com The activity of dodecylglycerol in this regard is more potent than that of the related compound monolaurin. elifesciences.org The stimulation of autolytic activity by dodecylglycerol is not a direct interaction with the enzyme but is thought to be mediated by an intermediary proteinase. elifesciences.org

The following table summarizes the antimicrobial mechanisms of dodecylglycerol based on research findings.

| Bacterial Species | Effect of Dodecylglycerol |

| Streptococcus faecium ATCC 9790 | Inhibition of peptidoglycan synthesis, Stimulation of autolysin activity |

| Streptococcus mutans BHT | Inhibition of peptidoglycan synthesis |

Immunomodulatory Effects in Murine and Cell-Based Experimental Systems (e.g., Macrophage Activation, Lymphocyte Proliferation)

Alkylglycerols, including dodecylglycerol, have been investigated for their ability to modulate the immune system.

Macrophage Activation: Macrophages are key cells of the innate immune system, and their activation is a critical step in initiating an immune response. Research has shown that 1-O-dodecyl-rac-glycerol can activate mouse peritoneal macrophages. caymanchem.com A brief in vitro treatment of mouse peritoneal cells with dodecylglycerol was found to activate macrophages for Fc-receptor-mediated ingestion. researchgate.net This activation process appears to require a serum factor, specifically from the alpha 2-globulin fraction, which is processed by enzymes on the membrane of dodecylglycerol-treated non-adherent cells to produce a macrophage-activating signal. researchgate.net

In Vitro Cytotoxicity Assessments in Cancer Cell Lines for Mechanistic Insights

The scientific community has shown a growing interest in the therapeutic potential of ether lipids, a class of compounds to which this compound belongs. While direct and extensive research on the in vitro cytotoxicity of this compound against various cancer cell lines is not widely documented in publicly available literature, the broader family of ether lipids has been a subject of investigation for their antineoplastic properties. These studies provide a foundational understanding of the potential mechanisms through which compounds like this compound might exert cytotoxic effects on cancer cells.

Research on analogous ether lipids has revealed that their cytotoxic action is often selective for cancer cells and can be modulated by the composition of the cell membrane, particularly the cholesterol content. nih.gov A reduction in membrane cholesterol has been shown to increase the cytotoxic efficacy of some ether lipids in leukemic cell lines. nih.gov This suggests that the physical interaction of these lipid molecules with the plasma membrane is a critical component of their mechanism of action.

Furthermore, studies on glycosylated antitumor ether lipids (GAELs), which share structural similarities with this compound, indicate that these molecules can induce a form of cell death that is independent of the classical apoptotic pathways. researchgate.netrsc.orgnih.govresearchgate.net This alternative cell death mechanism, sometimes described as paraptosis-like, involves the formation of large cytoplasmic vacuoles and the release of cathepsins into the cytosol, leading to cell demise without the typical markers of apoptosis, such as caspase activation or mitochondrial membrane potential loss. researchgate.netrsc.orgresearchgate.net The ability to trigger a non-apoptotic cell death pathway makes these compounds potential candidates for overcoming resistance to conventional chemotherapeutic agents that primarily rely on inducing apoptosis. researchgate.net

While specific data tables detailing the half-maximal inhibitory concentrations (IC50) for this compound across a panel of cancer cell lines are not available in the reviewed literature, the general findings for the ether lipid class suggest a potential for cytotoxic activity. For instance, a mixture of 1-O-alkylglycerol ethers isolated from a marine sponge demonstrated weak cytotoxic activity against several human cancer cell lines, including THP-1 (leukemia), HeLa (cervical cancer), and DLD-1 (colon cancer). mdpi.com Another study on a novel monoalkyl glycerol ether, 3-(n-henicosyloxy)propane-1,2-diol, reported moderate cytotoxicity against HeLa cells with an IC50 value of 24.1 μM. nih.gov

The table below summarizes the cytotoxic activity of some related ether lipids to provide a contextual understanding.

| Compound/Mixture | Cancer Cell Line | IC50 Value | Source |

| 1-O-Alkylglycerol Ether Mixture | THP-1 (Human Leukemia) | 35.9 µg/mL | mdpi.com |

| 3-(n-henicosyloxy)propane-1,2-diol | HeLa (Cervical Cancer) | 24.1 µM | nih.gov |

It is important to note that these values are for compounds structurally related to this compound and may not be directly extrapolated. The lack of specific data underscores the need for further focused research to determine the precise in vitro cytotoxic profile and mechanistic underpinnings of this compound in various cancer cell lines. Such studies would be crucial in evaluating its potential as a novel anticancer agent.

Advanced Analytical and Biophysical Characterization of 1,2 Di O Dodecyl Rac Glycerol and Its Derivatives

Spectroscopic Methodologies

Spectroscopic methods are indispensable for the detailed characterization of 1,2-Di-O-dodecyl-rac-glycerol, offering insights into its atomic-level structure, conformation, and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR, specific chemical shifts and coupling constants confirm the presence of the glycerol (B35011) backbone, the two dodecyl ether chains, and the terminal methyl groups. The protons on the glycerol moiety (CH₂-O- and CH-O) typically appear in a distinct region of the spectrum, and their splitting patterns reveal their connectivity. For instance, studies on the conformational isomerism of the glycerol backbone in related molecules show that it can adopt various staggered conformations (gauche-trans, gauche-gauche, and trans-gauche), and the equilibrium between these can be influenced by the solvent. A Kar nih.govresearchgate.netplus analysis of proton coupling constants can be used to determine the populations of these rotamers.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the precise location of the ether linkages at the C-1 and C-2 positions of the glycerol backbone. Conformational preferences and the spatial arrangement of the dodecyl chains can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons. Studies on various phospholipids (B1166683) have used these methods to determine the preferred conformations around the glycerol C-C bonds.

| Proton Group | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Terminal CH₃ (dodecyl chains) | ~0.8-0.9 | Triplet (t) |

| Methylene (CH₂)n (dodecyl chains) | ~1.2-1.4 | Multiplet (m) |

| Glycerol Backbone Protons (CH, CH₂) | ~3.4-3.8 | Multiplet (m) |

| Methylene (O-CH₂) (ether linkage) | ~3.4-3.6 | Triplet (t) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Membrane Dynamics

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with site-directed spin labeling (SDSL), is a powerful technique for investigating the dynamics of lipids within membranes. To st nih.govfrontiersin.orgnih.govudy the behavior of this compound, a spin-labeled version of the molecule would be synthesized, typically by attaching a nitroxide spin label (like MTSL) to a specific position, often the headgroup or along one of the alkyl chains.

When this spin-labeled lipid is incorporated into a model membrane (e.g., a liposome), the EPR spectrum provides information on the mobility and local environment of the spin label. The l frontiersin.orgnih.govineshape of the EPR spectrum is sensitive to the rotational correlation time of the nitroxide radical, which reflects the fluidity of the membrane. By an nih.govalyzing the spectra, researchers can deduce parameters such as the order parameter, which describes the orientational freedom of the lipid chains, and the rate of rotational and lateral diffusion within the bilayer. This core.ac.uknih.govtechnique is particularly valuable for understanding how the ether linkages and the absence of a bulky headgroup in this compound influence membrane packing, fluidity, and interactions with membrane proteins.

nih.govmdpi.com 5.1.3. Mass Spectrometry (MS) for Molecular Identification and Compositional Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the structure of this compound. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions, typically as adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), without significant fragmentation. High- aocs.orgresolution mass spectrometry provides an accurate mass measurement, which helps to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing detailed structural information. In th chemguide.co.uke analysis of dialkyl glycerol ethers, characteristic fragmentation patterns include the neutral loss of one or both dodecyl chains. The f libretexts.orgnih.govragmentation of the glycerol backbone itself can further confirm the positions of the ether linkages. This detailed analysis helps to distinguish it from isomers, such as 1,3-di-O-dodecyl-rac-glycerol or ester-linked diacylglycerols.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 429.43 | Protonated molecule |

| [M+NH₄]⁺ | 446.46 | Ammonium adduct |

| [M+Na]⁺ | 451.41 | Sodium adduct |

| [M-H₂O+H]⁺ | 411.42 | Loss of water from protonated molecule |

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification of this compound and for the quantitative analysis of its purity, including stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification. Due t researchgate.netyoutube.como its non-polar nature and lack of a strong UV chromophore, detection can be challenging. A common approach is to use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. Alter chromforum.orgnatively, the free hydroxyl group can be derivatized with a UV-active agent, such as benzoyl chloride, to enable sensitive UV detection.

For quantitative analysis, an external or internal standard method is typically employed. A cal jasco-global.comslideshare.netibration curve is generated using standards of known concentration to relate peak area or height to the amount of the compound. Normal-phase HPLC on a silica (B1680970) column can be used to separate dialkylglycerols from other lipid classes, while reversed-phase HPLC is effective for separating molecular species with different alkyl chain lengths.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |

| Column Temperature | 30-40 °C |

Gas Chromatography (GC) for Stereoisomeric Purity and Derivatized Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a high-resolution technique for analyzing the purity of this compound. Because the molecule is racemic, chiral GC is the method of choice for determining stereoisomeric purity by separating the R and S enantiomers. This uni-muenchen.derug.nlrequires a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.

Prior to GC analysis, the free hydroxyl group must be derivatized to increase the compound's volatility and thermal stability. A com nih.govmon derivatization method is silylation, which converts the -OH group into a trimethylsilyl (B98337) (TMS) ether. The r nih.govnih.govesulting TMS-derivatized enantiomers can then be resolved on a chiral column. GC-MS nih.gov analysis of the separated peaks confirms their identity and allows for precise quantification of the enantiomeric ratio.

Biophysical Techniques for Membrane Interactions

The interaction of lipids within a membrane environment dictates the physical properties and biological functionality of the membrane. Understanding these interactions for synthetic lipids like this compound is crucial for their application in drug delivery systems and as model membranes.

Small Angle Neutron Scattering (SANS) for Lipid Assembly Architecture

Small Angle Neutron Scattering (SANS) is a powerful non-invasive technique for characterizing the structure of lipid assemblies on the nanoscale. By measuring the scattering of a neutron beam by a sample, SANS can provide detailed information about the size, shape, and internal structure of lipid vesicles, micelles, and other self-assembled structures. The use of deuterium (B1214612) labeling allows for contrast variation studies, highlighting specific components within a complex assembly.

While specific SANS data for this compound is not extensively available in the public domain, the technique is broadly applied to study similar diether lipids. For instance, SANS studies on related archaeal diether and tetraether lipids have revealed how variations in chain length and cyclization affect membrane thickness and packing, which are critical for the stability of extremophilic organisms. It is anticipated that SANS studies on this compound would similarly elucidate the architecture of its self-assembled structures, such as vesicles, providing data on bilayer thickness, area per molecule, and the influence of environmental conditions like temperature and pressure on these parameters.

Table 1: Representative SANS Parameters for Lipid Vesicle Characterization

| Parameter | Description | Typical Information Gained |

| Scattering Vector (q) | A measure of the scattering angle and neutron wavelength. | Defines the length scales probed. |

| Scattering Intensity I(q) | The number of neutrons scattered at a given q. | Provides information on the size, shape, and concentration of scattering objects. |

| Radius of Gyration (Rg) | A measure of the overall size of a particle. | Determines the dimensions of lipid vesicles or micelles. |

| Bilayer Thickness (d_B) | The thickness of the lipid bilayer in a vesicle. | Reveals how lipid structure influences membrane dimensions. |

Surface Film Balance and Langmuir Trough Studies for Monolayer Behavior

The Langmuir trough, or surface film balance, is an indispensable tool for studying the behavior of amphiphilic molecules at the air-water interface. By compressing a monolayer of lipids spread on an aqueous subphase, one can obtain pressure-area (π-A) isotherms. These isotherms reveal critical information about the packing, phase transitions, and stability of the lipid monolayer.

For this compound, a Langmuir trough experiment would involve spreading a solution of the lipid in a volatile solvent on the water surface. As the solvent evaporates, the lipid molecules orient themselves with their polar glycerol heads in the water and their hydrophobic dodecyl tails in the air. The π-A isotherm would then be recorded by compressing the monolayer with a barrier.

Although specific π-A isotherms for this compound are not readily found in published literature, studies on closely related mono- and di-glycerol ethers provide valuable insights. For example, research on monoglycerol ethers shows distinct phase transitions from a gaseous state at large areas per molecule to liquid-expanded and liquid-condensed phases upon compression. The presence of two alkyl chains in this compound would be expected to lead to a more condensed monolayer compared to its single-chain counterparts.

Table 2: Expected Characteristics from a Langmuir Trough Study of this compound

| Parameter | Description | Expected Finding for this compound |

| Lift-off Area (A_0) | The area per molecule at which the surface pressure begins to increase. | A relatively large area due to the two dodecyl chains. |

| Collapse Pressure (π_c) | The surface pressure at which the monolayer collapses. | A measure of the monolayer's stability. |

| Compressibility Modulus (C_s⁻¹) | The measure of the monolayer's resistance to compression. | Indicates the fluidity or rigidity of the monolayer in different phases. |

| Phase Transitions | Points on the isotherm indicating changes in the monolayer's physical state. | Expected transitions from liquid-expanded to liquid-condensed phases. |

Dynamic Light Scattering (DLS) for Particle Size and Distribution of Lipid Assemblies

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension. biosynth.com By analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles, DLS can determine the hydrodynamic radius of vesicles or other lipid aggregates. biosynth.com

When this compound is dispersed in an aqueous solution, it is expected to form self-assembled structures such as vesicles or liposomes. DLS would be a primary technique to characterize the size and polydispersity of these assemblies. The analysis would provide the average particle size (z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

While specific DLS data for this compound is not widely reported, the methodology is standard for lipid vesicle characterization. For example, DLS is routinely used to assess the quality of liposome (B1194612) preparations, monitor their stability over time, and study the effects of incorporating other molecules, such as drugs or proteins, into the bilayer.

Table 3: Hypothetical DLS Data for this compound Vesicles

| Parameter | Description | Hypothetical Value |

| Z-Average Diameter | The intensity-weighted mean hydrodynamic diameter of the particle distribution. | 100 - 200 nm |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | < 0.2 (for a relatively monodisperse sample) |

| Correlation Function | The raw data from which the size distribution is calculated. | An exponential decay function. |

Future Research Directions and Unanswered Questions in 1,2 Di O Dodecyl Rac Glycerol Research

Innovations in Stereocontrolled Synthesis and Analog Library Development

The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. For 1,2-Di-O-dodecyl-rac-glycerol, which is synthesized as a racemic mixture, a key area of future research will be the development of innovative and efficient stereocontrolled synthetic methods. This will enable the separation and individual study of its stereoisomers, unlocking a more nuanced understanding of their specific biological functions.

Current strategies for the synthesis of similar 1,2-di-O-alkyl-glycerols often rely on chiral precursors like (R)- or (S)-glycidyl tosylate to achieve high enantiomeric excess. nih.gov Future innovations could explore novel catalytic systems, including enzymatic and chemoenzymatic approaches, to achieve even greater control and efficiency. researchgate.net The use of 1,3-specific lipases for the regio- and stereoselective esterification of glycerol (B35011) derivatives points towards the potential of biocatalysis in the synthesis of complex lipids. researchgate.net

A significant unanswered question revolves around the development of scalable and cost-effective stereoselective routes to produce not only the individual enantiomers of this compound but also a diverse library of its analogs. Such a library, with variations in the length and saturation of the alkyl chains, would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule's properties for specific biological or nanotechnological applications.

Key Unanswered Questions:

What are the most efficient and scalable catalytic methods for the stereocontrolled etherification of glycerol to produce enantiomerically pure 1,2-di-O-dodecyl-sn-glycerol?

Can chemoenzymatic strategies be developed to create a diverse library of this compound analogs with varying alkyl chain lengths and functionalities?

What are the precise structure-activity relationships that govern the biological effects of different stereoisomers and analogs of this compound?

Deeper Elucidation of Molecular Mechanisms in Complex Biological Pathways

The structural similarity of this compound to diacylglycerol (DAG), a crucial second messenger in numerous signaling pathways, suggests its potential to modulate cellular processes. However, the exact molecular mechanisms of its action remain largely uncharted territory. A primary focus for future research will be to unravel its interactions with key signaling proteins, particularly Protein Kinase C (PKC) isoforms. While some studies on diacylglycerol analogs suggest that their effects can be independent of PKC activation, a thorough investigation into how this compound specifically interacts with different PKC isozymes is crucial. nih.gov

Beyond PKC, the influence of this ether lipid on the biophysical properties of cell membranes presents a vital area of inquiry. Ether lipids are known to play a role in the formation and stability of lipid rafts, which are specialized membrane microdomains that serve as platforms for cellular signaling. nih.govnih.gov Future studies should investigate how the incorporation of this compound into membranes affects their fluidity, curvature, and the organization of these critical signaling hubs. nih.govmdpi.com Understanding these fundamental interactions will provide a clearer picture of its downstream effects on cellular function.

Key Unanswered Questions:

Does this compound directly bind to and modulate the activity of specific Protein Kinase C isoforms, and if so, what is the nature of this interaction?

Are there non-PKC mediated signaling pathways that are significantly affected by this compound?

How does the incorporation of this compound alter the physical properties of cellular membranes, including the formation and stability of lipid rafts?

What is the metabolic fate of this compound within the cell, and what are its breakdown products?

Expansion of Research Applications in Synthetic Biology and Nanotechnology

The unique physicochemical properties of this compound make it a promising candidate for innovative applications in the burgeoning fields of synthetic biology and nanotechnology.

In synthetic biology , a major avenue of future research lies in the engineering of microbial cell factories for the bespoke production of this compound and its analogs. nih.govnih.gov By harnessing and optimizing the biosynthetic pathways of microorganisms, it may be possible to create sustainable and scalable methods for producing these custom lipids. tandfonline.comsciencedaily.com Furthermore, the ability of ether lipids to influence membrane properties could be exploited in the construction of artificial cells and organelles, where precise control over membrane composition and dynamics is paramount. nih.govnih.gov

In the realm of nanotechnology , the self-assembling properties of this compound can be leveraged to create novel nanostructures for drug delivery. Its inclusion in lipid nanoparticles (LNPs) could enhance the encapsulation and delivery of therapeutic agents. expresspharma.in A key area for future investigation is the development of stimuli-responsive LNPs containing this ether lipid, which could be designed to release their payload in response to specific environmental cues within the body, leading to more targeted and effective therapies. nih.gov The future of personalized medicine may also benefit from such tailored nanomedicines. pmjournal.irnih.govnih.goveuropa.eu

Key Unanswered Questions:

Q & A

Q. What are the recommended methods for synthesizing 1,2-Di-O-dodecyl-rac-glycerol with high purity?

Synthesis typically involves esterification of rac-glycerol with dodecyl chloride under anhydrous conditions. Purification is achieved via column chromatography (silica gel, hexane:ethyl acetate gradients) or preparative HPLC (>95% purity) . Critical steps include:

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers at +4°C in a cool, dry environment to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves, lab coats, and respiratory protection in poorly ventilated areas to avoid aerosol exposure . Avoid contact with skin/eyes; rinse immediately with water if exposed .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural confirmation : H/C NMR to resolve esterification sites and stereochemistry .

- Purity assessment : HPLC with evaporative light scattering detection (ELSD) or GC-MS for trace impurities .

- Mass analysis : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (theoretical: ~568.8 g/mol for CHO) .

Advanced Research Questions

Q. How does the compound’s molecular structure influence its behavior in lipid bilayer models?

The dual dodecyl chains enhance hydrophobicity, increasing partition coefficients in membrane systems. Studies on structurally similar lipids (e.g., 1,2-dioleoyl derivatives) show:

Q. What strategies mitigate discrepancies in experimental data related to its phase transition properties?

- Standardize hydration protocols : Pre-equilibrate samples in buffer (e.g., PBS, pH 7.4) for 48 hours to ensure uniform hydration .

- Control environmental factors : Use humidity-controlled chambers to minimize water content variability during DSC .

- Cross-validate data : Compare results across multiple techniques (e.g., DSC, NMR, FTIR) to resolve conflicting interpretations .

Q. What computational approaches predict its interactions with lipid-binding proteins?

- Molecular dynamics (MD) simulations : Model interactions with proteins like protein kinase C (PKC) using force fields (e.g., CHARMM36) to assess diacylglycerol-binding domain affinity .

- Docking studies : Use AutoDock Vina to predict binding poses in enzymes like diacylglycerol kinase .

- Quantitative structure-activity relationship (QSAR) : Correlate chain length/stereochemistry with activity in signaling pathways .

Key Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.